3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- 3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
Uniqueness
3-[(4-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the isopropylanilino group. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-10(2)11-5-7-14(8-6-11)19-17(20)15-12-3-4-13(9-12)16(15)18(21)22/h3-8,10,12-13,15-16H,9H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
NCGSGNHLSJWIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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